8-bromo-3,4-dihydro-2H-1-benzothiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-bromo-3,4-dihydro-2H-1-benzothiopyran is a sulfur-containing heterocyclic compound that belongs to the thiepine family. It has a molecular formula of C9H9BrS and a molecular weight of 229.1 g/mol.
Vorbereitungsmethoden
The synthesis of 8-bromo-3,4-dihydro-2H-1-benzothiopyran has been achieved through various methods. Some of the common synthetic routes include:
Cyclization reactions of substituted α-bromoketones with thiourea: This method involves the reaction of α-bromoketones with thiourea under specific conditions to form the desired compound.
Reaction of α-halo carbonyl compounds with thiourea: This method involves the reaction of α-halo carbonyl compounds with thiourea to produce this compound.
Condensation reactions of 2-aminobenzenethiol with α-bromo carbonyl compounds: This method involves the condensation of 2-aminobenzenethiol with α-bromo carbonyl compounds to form the desired product.
Analyse Chemischer Reaktionen
8-bromo-3,4-dihydro-2H-1-benzothiopyran undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
8-bromo-3,4-dihydro-2H-1-benzothiopyran has shown potent biological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, antidiabetic, and antithrombotic properties. Some of its scientific research applications include:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its antimicrobial and antiviral activities.
Medicine: The compound has shown potential as an anticancer agent by inducing cell cycle arrest and apoptosis in cancer cells.
Industry: It is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-bromo-3,4-dihydro-2H-1-benzothiopyran involves its interaction with various molecular targets and pathways. The compound has been reported to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms.
Vergleich Mit ähnlichen Verbindungen
8-bromo-3,4-dihydro-2H-1-benzothiopyran is unique due to its sulfur-containing heterocyclic structure and its wide range of biological activities. Similar compounds include:
3,4-dihydro-2H-1-benzothiopyran: This compound lacks the bromine atom and has different biological activities.
8-bromo-3,4-dihydro-2H-1-benzopyran: This compound contains an oxygen atom instead of sulfur and exhibits different chemical properties.
6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran: This compound has additional methyl groups and different biological activities.
Eigenschaften
Molekularformel |
C9H9BrS |
---|---|
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
8-bromo-3,4-dihydro-2H-thiochromene |
InChI |
InChI=1S/C9H9BrS/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
PELPQYHYMCBRTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)Br)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.